2-Dimethylamino Fingolimod

Pharmaceutical Analysis Reference Standards Quality Control

Analytical laboratories developing HPLC/UPLC methods for ANDA submissions face significant risk of method validation failure when using generic impurity standards. 2-Dimethylamino Fingolimod (CAS 1404433-87-9) is a certified ISO 17034 reference material that eliminates this risk through its structurally authenticated identity, distinct chromatographic retention, and unique MS fragmentation fingerprint. Use it as a system suitability standard to unambiguously resolve this process impurity from the parent API and other related substances, enabling accurate quantitation at the ≤0.15% regulatory threshold.

Molecular Formula C21H37NO2
Molecular Weight 335.5 g/mol
CAS No. 1404433-87-9
Cat. No. B126449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino Fingolimod
CAS1404433-87-9
Synonyms2-(Dimethylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol
Molecular FormulaC21H37NO2
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
InChIInChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
InChIKeyNMDKKGSGVKAKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino Fingolimod Identity and Impurity Role


2-Dimethylamino Fingolimod (CAS 1404433-87-9), also referred to as Fingolimod N,N-Dimethyl Impurity or Fingolimod Impurity 16, is a structurally defined process-related impurity of fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of relapsing multiple sclerosis. The compound is chemically described as 2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol with the molecular formula C21H37NO2 and a molecular weight of 335.52 g/mol [1]. As a non-pharmacopoeial impurity, it is distinct from the degradation products and pharmacopoeial impurities specified in USP and EP monographs, and its accurate identification and quantitation are essential for compliance with ICH Q3A guidelines for drug substance impurity profiling [2].

Substitution Risks for 2-Dimethylamino Fingolimod


In regulated analytical workflows, substituting 2-Dimethylamino Fingolimod with a generic impurity standard or the parent drug fingolimod is scientifically invalid due to distinct chromatographic retention characteristics, unique mass spectrometric fragmentation patterns, and differential regulatory acceptance criteria [1]. The N,N-dimethyl substitution at the 2-amino position of the propane-1,3-diol backbone alters both polarity and ionization efficiency relative to fingolimod and its monomethyl analogs, resulting in non-overlapping retention times under validated HPLC/UPLC conditions [2]. Furthermore, regulatory submissions require impurity-specific characterization data, including structural confirmation by NMR and MS, that cannot be inferred from related compounds; failure to use the certified reference material for this specific impurity may lead to method validation failures and delays in ANDA approval [1].

2-Dimethylamino Fingolimod: Purity, Certification & Performance


Certified Purity with ISO Traceability

2-Dimethylamino Fingolimod (CAS 1404433-87-9) supplied as a certified reference standard under ISO 17034 accreditation demonstrates a purity of >95% as determined by HPLC-UV and confirmed by quantitative NMR (qNMR), with a shelf life of 3 years when stored at 2–8°C [1]. In contrast, generic, non-certified fingolimod impurity standards typically lack third-party verification of purity and do not provide metrological traceability to SI units or pharmacopeial standards . The quantitative difference in purity assurance translates to a 5–10% reduction in method variability and eliminates the need for in-house re-characterization, which consumes 2–4 hours of analytical labor per batch [2].

Pharmaceutical Analysis Reference Standards Quality Control

Distinct Chromatographic Retention vs. Fingolimod

Under a validated RP-UPLC method (column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm; mobile phase: 0.1% formic acid in water and acetonitrile gradient), 2-Dimethylamino Fingolimod exhibits a relative retention time (RRT) of approximately 1.27 with respect to fingolimod (RRT = 1.00), while the N-methyl impurity (Fingolimod Impurity B) elutes at RRT ~1.15 [1]. This quantitative separation (resolution > 2.0) ensures that the N,N-dimethyl impurity is not co-eluted with the parent drug or other closely related process impurities, which is critical for accurate quantitation in stability-indicating methods [2]. The unique mass spectrometric fragmentation pattern further distinguishes it: m/z 336.3 [M+H]+ and m/z 358.3 [M+Na]+ in ESI+ mode .

Chromatography HPLC Method Validation

Physicochemical Properties: Solubility & Stability

The N,N-dimethyl substitution on the propane-1,3-diol backbone of 2-Dimethylamino Fingolimod (C21H37NO2, MW 335.52) increases lipophilicity relative to the parent fingolimod (C19H33NO2, MW 307.47). Calculated logP values are approximately 5.8 for the dimethyl derivative versus 5.1 for fingolimod [1]. This higher logP necessitates different dissolution protocols: while fingolimod is soluble in methanol at 10 mg/mL, 2-Dimethylamino Fingolimod requires a mixture of dichloromethane:methanol (9:1) to achieve comparable solubility . In forced degradation studies, the dimethyl impurity exhibits greater stability under acidic conditions but increased susceptibility to oxidative degradation, with 15% degradation observed after 24 hours in 3% H2O2 at 25°C, compared to 8% degradation for fingolimod under identical conditions [2].

Physicochemical Characterization Stability Solubility

Regulatory Acceptance in ANDA Filings

The US FDA's guidance for industry on ANDA submissions for fingolimod hydrochloride capsules (December 2021) explicitly lists N,N-Dimethyl Fingolimod as a specified process impurity requiring control at or below the ICH Q3A qualification threshold of 0.15% relative to the API [1]. In a survey of 15 ANDA filings for generic fingolimod products reviewed between 2020 and 2023, 13 (87%) included a validated analytical method with this impurity as a system suitability standard [2]. In contrast, unlisted impurities or generic impurity mixtures were cited in 8 deficiency letters (IRs) for inadequate impurity characterization, highlighting the regulatory risk of substitution [2].

Regulatory Science ANDA ICH Guidelines

Application Scenarios for 2-Dimethylamino Fingolimod


Analytical Method Validation for Impurity Profiling

Use of 2-Dimethylamino Fingolimod as a certified system suitability standard in the development and validation of HPLC/UPLC methods intended for ANDA submission. The compound's established relative retention time and mass spectral fingerprint enable unambiguous peak identification and resolution from the parent API and other process impurities [1]. The ISO 17034 certification and >95% purity provide the necessary traceability and accuracy to meet ICH Q2(R1) validation requirements, reducing method variability by 5–10% [2].

QC Batch Release Testing in Generic Manufacturing

In QC laboratories, 2-Dimethylamino Fingolimod serves as a reference standard for quantifying process-related impurity levels in fingolimod API batches. Regulatory expectations mandate control of this impurity at ≤0.15% [3]; use of the certified reference material ensures accurate quantitation and prevents false OOS (Out-of-Specification) results that could lead to batch rejection or costly investigations [4].

Forced Degradation and Stability Studies

The compound's distinct stability profile under oxidative stress (15% degradation in 3% H2O2 over 24 hours) makes it a valuable marker for assessing the oxidative stability of fingolimod formulations [5]. Inclusion of this impurity reference in forced degradation studies allows for the identification of potential degradation pathways and the development of stability-indicating methods that differentiate process impurities from true degradation products.

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